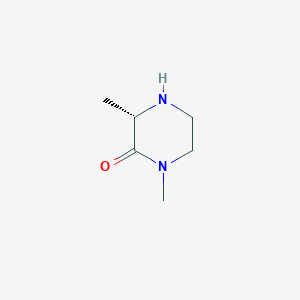

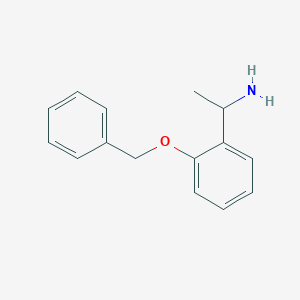

1-(2-Phenylmethoxyphenyl)ethanamine

Vue d'ensemble

Description

1-(2-Phenylmethoxyphenyl)ethanamine is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method for the synthesis of primary amines involves an S N 2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide . The alkyl azide is then reduced to form the amine .Applications De Recherche Scientifique

Chiral Ligand Synthesis and Complexation

1-(2-Phenylmethoxyphenyl)ethanamine derivatives have been synthesized and studied for their ability to form chiral, pseudo C3-symmetric complexes with metal salts such as Zn(II) and Cu(II). These complexes exhibit unique spatial arrangements that resemble a propeller structure, where the directional sense is influenced by substituents on the methylene arm. This feature is significant in chiral ligand synthesis, offering potential applications in asymmetric catalysis and enantioselective reactions. The chiroptical properties and conformations of these complexes in solution have been supported by X-ray crystallography and Monte Carlo/stochastic dynamics simulations, highlighting their structural stability and potential for further application in catalysis and material science (Canary et al., 1998).

Catalysis

Chiral (imino)pyridine/phosphine palladium(II) complexes, synthesized from derivatives of this compound, have been applied as catalysts in methoxycarbonylation reactions of styrene. These complexes demonstrate moderate catalytic activities, producing predominantly branched esters. The structural elucidation of these catalysts provides insights into their reactivity and stability, making them valuable for organic synthesis and industrial applications in the production of esters and other important chemical intermediates (Ngcobo et al., 2021).

Antiamoebic Activity

Compounds bearing N-substituted ethanamine tails, synthesized from this compound, have shown promising antiamoebic activity. These compounds, through aldol condensation reactions, exhibit significant inhibitory activities against the HM1: IMSS strain of Entamoeba histolytica. Their low toxicity and high efficacy compared to standard drugs like metronidazole indicate their potential as therapeutic agents for treating amoebic infections (Zaidi et al., 2015).

Synthesis of Polyfunctional Pyridine Derivatives

The compound has been utilized in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety. These reactions, involving the treatment with various reagents, lead to the formation of novel pyridine derivatives with potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities (Abu-Shanab, 2006).

Mécanisme D'action

Target of Action

It is structurally similar to phenethylamine , which is known to act as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood and cognition.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is involved in various metabolic pathways . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

Based on its structural similarity to phenethylamine, it may have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .

Propriétés

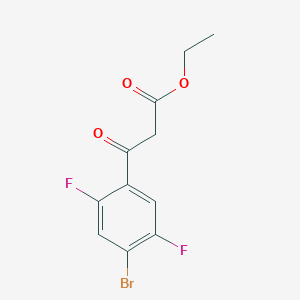

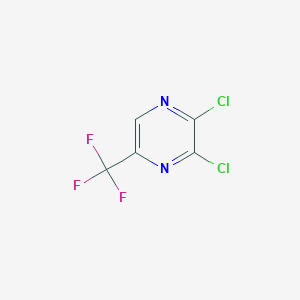

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOVQVVIPNUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

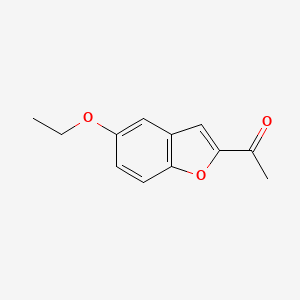

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)